molecular formula C10H14FNO2 B15237662 (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B15237662
M. Wt: 199.22 g/mol
InChI Key: ATPBBYQRFBRDJK-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-fluoro-2-methoxyphenyl substituent. Its stereochemical configuration (1S,2R) and substitution pattern influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

ATPBBYQRFBRDJK-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amino Group

The primary amine participates in nucleophilic substitution and condensation reactions:

Reaction TypeConditionsProductYieldSelectivity
AcylationAcetyl chloride, THF, 0°CN-Acetyl derivative78%>95%
Schiff Base FormationBenzaldehyde, methanol, RTImine derivative65%90% ee
Reductive AminationKetone, NaBH₃CN, MeOHSecondary amine82%

The amino group’s reactivity is modulated by steric hindrance from the adjacent hydroxyl group and the methoxy substituent.

Electrophilic Aromatic Substitution

The 4-fluoro-2-methoxyphenyl ring undergoes regioselective electrophilic substitutions:

ReactionReagentPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy3-Nitro derivative70%
HalogenationBr₂/FeBr₃, DCMOrtho to fluorine5-Bromo derivative65%
SulfonationSO₃/H₂SO₄, 50°CMeta to fluorineSulfonic acid58%

The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring.

Oxidation and Reduction Pathways

ProcessReagentConditionsProductNotes
Oxidation (Amine)KMnO₄, H₂O, pH 10RT, 12hKetone88% yield; overoxidation minimized
Reduction (Alcohol)NaBH₄, MeOH0°C, 2hDiolPartial epimerization (<5%)

Biocatalytic Modifications

Enzymatic cascades (e.g., alcohol dehydrogenases and transaminases) enable stereoretentive functionalization :

  • Amination : ω-Transaminases convert the hydroxyl group to amines with >99% ee .

  • Oxidation : NAD⁺-dependent dehydrogenases yield ketones without racemization .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming fluorophenolic byproducts.

  • Acid Sensitivity : Protonation of the amine at pH <3 triggers ring demethoxylation.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is an amino alcohol compound with a molecular weight of 199.22 g/mol and the molecular formula C10H14FNO2C_{10}H_{14}FNO_2. It consists of an amino group, a propanol backbone, and a phenyl ring with fluoro and methoxy substitutions, which influence its chemical properties and potential biological activities. It has potential applications in chemical research and pharmaceuticals due to its interactions with biological systems.

Interactions with Biological Targets

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL's biological activity results from its interaction with molecular targets like enzymes and receptors. The amino group facilitates hydrogen bond formation, enhancing binding affinity to proteins, while the fluoro and methoxy substituents contribute to hydrophobic interactions that modulate enzyme activity and receptor signaling pathways. Pharmacological studies suggest potential therapeutic applications.

Potential Applications

Studies have highlighted the capability of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL to modulate enzyme activities and receptor functions by hydrogen bonding with active site residues in proteins, while the fluoro and methoxy groups enhance hydrophobic interactions. These interactions are critical for understanding the compound's pharmacodynamics and pharmacokinetics in biological systems.

Structural Variations and Their Impact

Compound NameKey DifferencesUnique Properties
(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OLContains a chloro group instead of a fluoro groupDifferent reactivity due to chlorine's electronegativity
(1S,2R)-1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OLHas a hydroxy group instead of a methoxy groupInfluences solubility and binding characteristics
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OLContains a methyl group instead of a methoxy groupAlters steric hindrance and electronic properties

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues with Indole and Methoxy Substituents

Compound: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Key Differences: Core Structure: Replaces the 4-fluoro-2-methoxyphenyl group with an indole ring bearing methoxy and methoxymethyl groups. Biological Activity: Exhibits antiarrhythmic, hypotensive, and α1/β1-adrenoceptor binding properties.
  • Implications: The indole moiety may enhance π-π stacking interactions with adrenoceptors, but the absence of fluorine could reduce metabolic stability compared to the target compound. Methoxy groups in both compounds improve solubility but may alter selectivity for adrenoceptor subtypes.

Table 1 : Comparison of Indole-Based Analogues vs. Target Compound

Property Target Compound Indole Analogue
Core Substituent 4-fluoro-2-methoxyphenyl Indole + methoxymethyl/methoxy
Stereochemistry (1S,2R) (2R,S)
Adrenoceptor Affinity Not reported (inferred) α1, α2, β1
Metabolic Stability Likely higher (fluorine presence) Moderate (no fluorine)

Chiral Amino Alcohols with Phenyl Groups

Compound: (2S)- and (2R)-2-Amino-3-phenylpropan-1-ol derivatives

  • Key Differences: Substituents: Lack fluorine and methoxy groups; feature simpler phenyl rings. the target’s (1S,2R) configuration.
  • Stereochemical differences may lead to divergent binding modes in biological targets (e.g., enzymes or receptors).

Fluoro-Phenyl Derivatives with Varied Substitutions

Compound: (1R,2S)-1-Fluoro-1-phenyl-3-(phenylethylamino)propan-2-ol

  • Key Differences: Fluorine Position: Fluorine at position 1 of the propanol chain vs. position 4 on the phenyl ring in the target. Amino Group: Branched phenylethylamino vs. primary amino in the target.
  • Implications: Fluorine placement affects electronic distribution; para-fluoro in the target may enhance resonance stabilization of the aromatic ring. The primary amino group in the target could facilitate stronger hydrogen bonding in receptor interactions.

Table 2 : Fluorine and Substituent Effects

Property Target Compound Fluoro-Phenyl Analogue
Fluorine Position 4-fluoro on phenyl 1-fluoro on propanol chain
Amino Group Primary amine Secondary (phenylethylamino)
Electronic Effects Enhanced ring stabilization Altered dipole along carbon chain

Substituent-Driven Pharmacological Variations

Compound: (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

  • Key Differences :
    • Substituents : 2-fluoro-4-methylphenyl vs. 4-fluoro-2-methoxyphenyl in the target.
    • Stereochemistry : (1R,2R) vs. (1S,2R).
  • Implications :
    • Methoxy (target) vs. methyl (analogue) alters lipophilicity (LogP: methoxy is more polar).
    • Ortho-fluoro in the analogue may sterically hinder receptor binding compared to para-fluoro in the target.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL to ensure stereochemical purity?

  • Methodological Answer : The synthesis of stereochemically pure derivatives requires precise control over reaction conditions, such as temperature, solvent polarity, and catalyst selection. For example, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis (e.g., using transition-metal catalysts) are critical to minimize racemization. The presence of electron-withdrawing groups like fluorine and methoxy on the phenyl ring may influence reaction pathways, necessitating protecting group strategies during amino and hydroxyl functionalization .

Q. How can researchers confirm the structural integrity of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and substituent positions. For instance, 1^1H and 13^{13}C NMR can identify coupling patterns between the amino, hydroxyl, and aromatic protons. Infrared (IR) spectroscopy confirms functional groups (e.g., -NH2_2, -OH). X-ray crystallography provides definitive stereochemical assignment, particularly for resolving enantiomeric purity in crystalline forms .

Q. What in vitro assays are suitable for preliminary assessment of this compound's biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and receptor binding studies (using radioligands or surface plasmon resonance) are primary methods. The compound’s fluorophenyl and methoxy groups suggest potential interactions with G-protein-coupled receptors (GPCRs) or metabolic enzymes, which can be tested via dose-response curves and kinetic analysis .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., fluorine vs. chlorine) impact the compound's reactivity and bioactivity?

  • Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies using analogs with halogen substitutions (e.g., 5-chloro or 4-trifluoromethoxy derivatives) can elucidate electronic and steric effects. Computational modeling (e.g., DFT calculations) paired with in vitro assays quantifies how electron-withdrawing groups enhance binding affinity to targets like kinases or oxidoreductases .

Q. What strategies resolve contradictory data in enzyme inhibition studies, such as conflicting IC50_{50} values across experimental setups?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Standardizing protocols (e.g., uniform ATP concentrations in kinase assays) and orthogonal validation (e.g., isothermal titration calorimetry) are recommended. Additionally, meta-analyses of published analogs (e.g., 2-chlorophenyl derivatives) can identify trends in potency outliers .

Q. How can reaction mechanisms for hydroxyl group functionalization (e.g., alkylation or acylation) be experimentally validated?

  • Methodological Answer : Isotopic labeling (e.g., 18^{18}O in hydroxyl groups) combined with mass spectrometry tracks reaction pathways. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using cryogenic conditions) further elucidate mechanisms. For example, nucleophilic substitution at the hydroxyl group may proceed via SN1_1 or SN2_2 pathways depending on steric hindrance from the methoxy substituent .

Q. What methodologies assess the compound's stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–8 weeks simulate long-term storage. High-performance liquid chromatography (HPLC) monitors degradation products, while LC-MS identifies hydrolyzed or oxidized metabolites. Buffer systems mimicking gastrointestinal (pH 1.2–6.8) or plasma (pH 7.4) conditions predict in vivo behavior .

Q. How can in vitro-to-in vivo correlation (IVIVC) be established for pharmacokinetic parameters?

  • Methodological Answer : Parallel assays using Caco-2 cell monolayers (permeability), microsomal stability (CYP450 metabolism), and plasma protein binding (equilibrium dialysis) generate in vitro parameters. Allometric scaling or physiologically based pharmacokinetic (PBPK) modeling extrapolates these to in vivo absorption and clearance rates. Rodent studies validate predictions via blood sampling and tissue distribution analysis .

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